Kushenol L

概要

説明

Kushenol L is a flavonoid compound derived from the dried roots of Sophora flavescens Ait, commonly known as Kushen. This traditional medicinal herb has been widely used in Chinese medicine for its various therapeutic properties. This compound is known for its anti-diabetic, anti-inflammatory, and anti-oxidative stress activities .

作用機序

Target of Action

Kushenol L is a flavonoid and one of the main components of EtOA cextracts from Kushen, a traditional medicinal herb derived from the dried roots of Sophora flavescens Ait . It plays an important role in anti-diabetic effects

Mode of Action

It is known that this compound plays an important role in anti-diabetic effects .

Pharmacokinetics

This compound has been studied in adult male Sprague-Dawley rats weighing 300 g. When administered orally at a dose of 1 mg/kg, it has a half-life (T 1/2) of 2.26 hours, a maximum concentration (C max) of 24.17 μg/L, and an area under the curve (AUC) of 54035 μg/h•L . These properties suggest that this compound is absorbed and metabolized in the body, but further studies are needed to fully understand its ADME properties.

生化学分析

Biochemical Properties

Kushenol L plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes involved in glucose metabolism, which contributes to its anti-diabetic effects . Additionally, this compound interacts with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . These interactions are crucial for its therapeutic potential and highlight its importance in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation and cell survival . Furthermore, this compound affects the expression of genes involved in glucose metabolism, leading to improved insulin sensitivity and glucose uptake in cells . These cellular effects underscore the compound’s potential in managing metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to bind to the active sites of enzymes involved in glucose metabolism, thereby inhibiting their activity and reducing glucose levels . Additionally, this compound can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses . These molecular interactions are fundamental to understanding the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-diabetic effects, indicating its potential for chronic therapeutic use . These findings are essential for developing effective treatment protocols.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve glucose metabolism and reduce inflammation without significant adverse effects . At higher doses, some toxic effects have been observed, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. It interacts with enzymes such as glucokinase and glucose-6-phosphatase, which are critical for maintaining glucose homeostasis . Additionally, this compound affects the levels of various metabolites, including glucose and insulin, thereby influencing metabolic flux . Understanding these metabolic pathways is crucial for elucidating the compound’s therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been found to interact with glucose transporters, facilitating its uptake into cells . Additionally, this compound can bind to plasma proteins, which aids in its distribution throughout the body . These transport and distribution mechanisms are vital for its bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity . These subcellular dynamics are essential for understanding the compound’s mode of action.

準備方法

Synthetic Routes and Reaction Conditions

Kushenol L can be synthesized through the extraction of Sophora flavescens roots using ethanol. The extraction process involves the following steps:

Drying and Grinding: The roots of are dried and ground into a fine powder.

Ethanol Extraction: The powdered roots are soaked in ethanol, and the mixture is heated to facilitate the extraction of flavonoids.

Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.

Industrial Production Methods

Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .

化学反応の分析

Types of Reactions

Kushenol L undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

科学的研究の応用

Anti-Cancer Applications

Mechanism of Action:

Kushenol L exhibits significant anti-cancer properties, particularly through the inhibition of the PI3K/AKT/mTOR signaling pathway. Studies have shown that treatment with this compound can lead to:

- Cell Cycle Arrest : Induction of G0/G1 phase cell cycle arrest in cancer cells.

- Apoptosis Induction : Increased expression of apoptosis-related genes and decreased cell proliferation in various cancer models, including breast and lung cancers .

- Tumor Growth Inhibition : In vivo studies demonstrated that this compound administration significantly reduced tumor growth in xenograft mouse models of breast cancer .

Case Study Example:

In a study involving breast cancer cells, this compound was shown to reduce the phosphorylation levels of AKT and mTOR, indicating its role in suppressing tumor growth through modulation of critical signaling pathways .

Anti-Inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been found to:

- Inhibit Pro-inflammatory Cytokines : Studies indicate that this compound can suppress the production of inflammatory mediators such as NO, PGE2, IL-6, and MCP-1 in macrophages stimulated with lipopolysaccharides (LPS) .

- Modulate Signaling Pathways : The compound appears to inhibit the activation of NF-κB and STAT pathways, which are crucial for inflammatory responses .

Research Findings:

In RAW264.7 macrophage models, treatment with this compound led to a dose-dependent decrease in inflammatory cytokine levels, showcasing its potential as an anti-inflammatory agent .

Enzyme Inhibition

This compound demonstrates enzyme inhibitory activities that can be beneficial in various therapeutic contexts:

- Tyrosinase Inhibition : It has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This property may have implications for skin whitening and treating hyperpigmentation disorders .

- Alpha-Glucosidase Inhibition : The compound also exhibits inhibitory effects on alpha-glucosidase, suggesting potential applications in managing diabetes by regulating blood sugar levels .

Summary Table of Applications

類似化合物との比較

Kushenol L is part of a group of prenylated flavonoids found in Sophora flavescens. Similar compounds include:

- Kushenol K

- Kushenol N

- Kushenol X

- Kurarinone

- Norkurarinone

- Isokurarinone

- Kushenol A

Compared to these compounds, this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits .

生物活性

Kushenol L, a prenylated flavonoid derived from Sophora flavescens, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and estrogenic effects. This article delves into the compound's biological activity, supported by various studies and findings.

1. Overview of this compound

This compound is part of a larger class of compounds known as flavonoids, which are recognized for their potential health benefits. These compounds are commonly found in various plants and have been studied for their antioxidant, anti-inflammatory, and anticancer properties.

2. Estrogenic Activity

Recent research has identified the estrogenic activity of several kushenols, including this compound. A study evaluated the estrogenic effects of kushenols A and I alongside this compound through cell proliferation assays using MCF-7 breast cancer cells. The findings indicated that these compounds exhibited weak but significant estrogenic activity, which was mediated via estrogen receptors (ERs) as evidenced by the inhibition of activity in the presence of an ER antagonist .

Table 1: Estrogenic Activity of Kushenols

| Compound | Concentration (nM) | Proliferation Index |

|---|---|---|

| Kushenol A | 10 | Highest at 10 nM |

| Kushenol I | 100 | Highest at 100 nM |

| This compound | Not specified | Weak activity noted |

3. Anticancer Properties

This compound has demonstrated promising anticancer properties, particularly against non-small cell lung cancer (NSCLC). In vitro studies have shown that it can induce apoptosis in cancer cells by modulating key apoptotic pathways. For instance, it has been reported to increase the Bax/Bcl-2 ratio and activate caspases involved in mitochondrial apoptosis .

Case Study: NSCLC Treatment

A study isolated several flavonoids from Sophora flavescens, including this compound, and assessed their cytotoxic effects on NSCLC cells. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent against lung cancer .

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Apoptosis : By increasing pro-apoptotic factors and decreasing anti-apoptotic factors.

- Inhibition of Cell Proliferation : Through the downregulation of signaling pathways such as mTOR and Akt, which are crucial for cell growth and survival .

- Antioxidant Activity : Several studies have highlighted its capacity to scavenge free radicals, contributing to its protective effects against oxidative stress .

| Mechanism | Effect |

|---|---|

| Apoptosis Induction | Increased Bax/Bcl-2 ratio |

| Cell Proliferation Inhibition | Downregulation of mTOR/Akt pathways |

| Antioxidant Activity | Scavenging free radicals |

5. Pharmacokinetics and Safety

Understanding the pharmacokinetics of this compound is essential for evaluating its clinical potential. Studies on herb-drug interactions indicate that compounds like this compound may influence the metabolism of co-administered drugs due to their binding affinity to human serum albumin (HSA) . This aspect is crucial for ensuring patient safety during polytherapy involving traditional Chinese medicine.

特性

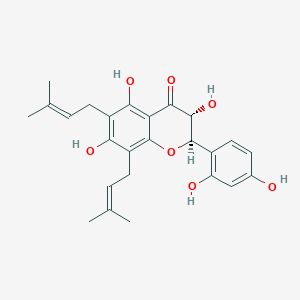

IUPAC Name |

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-12(2)5-8-16-20(28)17(9-6-13(3)4)24-19(21(16)29)22(30)23(31)25(32-24)15-10-7-14(26)11-18(15)27/h5-7,10-11,23,25-29,31H,8-9H2,1-4H3/t23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKENRJIRKFSNED-UKILVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318536 | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101236-50-4 | |

| Record name | Kushenol L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101236-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does the research provide any details on the specific mechanism of action of Kushenol L on DGAT?

A2: Unfortunately, the research does not delve into the specific mechanisms of action of individual prenylflavonoids like this compound on DGAT. The studies primarily focus on the inhibitory effect of Sophora flavescens extracts and a broader group of prenylflavonoids. [] Further research is needed to elucidate the individual contributions and specific mechanisms of each compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。